Emodin-8-glucoside
Overview
Description
Emodin-8-glucoside (E-8-G) is a glycosylated derivative of emodin . It’s an anthraquinone derivative isolated from various plants, including Aloe vera . E-8-G exhibits numerous biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities .
Molecular Structure Analysis
Emodin-8-glucoside has the molecular formula C21H20O10 and a molecular weight of 432.38 . The exact molecular structure analysis is not provided in the retrieved papers.Physical And Chemical Properties Analysis
Emodin-8-glucoside is a yellow needle crystal . It’s easily soluble in lye . More detailed physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Neuroprotective Effects
Emodin-8-O-beta-D-glucoside, derived from the Chinese medicinal herb Polygonum cuspidatum, exhibits neuroprotective effects against cerebral ischemia-reperfused injury and glutamate-induced neuronal damage. This is achieved through its antioxidative effects and inhibition of glutamate neurotoxicity. Emodin-8-O-beta-D-glucoside can penetrate the blood-brain barrier and distribute in brain tissue, thereby reducing neurological deficit scores and cerebral infarction area in vivo and in vitro (Wang, Zhang, Ma, & Liu, 2007).
Immunomodulatory Activities
Emodin-8-O-glucoside (E8G) demonstrates potent immunomodulatory activities, notably in enhancing macrophage-mediated phagocytosis and cytokine secretion. This occurs through the upregulation of the TLR-2/MAPK/NF-κB signaling pathway, suggesting its potential as a novel immunomodulator for early innate immunity (Lee, Kim, Nguyen, Kim, Ree, Choi, Sohng, & Park, 2020).
Anticancer Properties
Aloe emodin-8-glucoside has been identified as a potent quadruplex-binding molecule, particularly with c-KIT and c-MYC sequences. This binding affinity is crucial in its anticancer activity, as it can stabilize G-quadruplex structures in oncogene promoters, thereby inhibiting cancer cell proliferation (Das & Dutta, 2021).
Anti-diabetic Effects
Emodin-8-O-glucoside has demonstrated α-glucosidase inhibitory activities, which are significant in managing type 2 diabetes. Its presence in Polygonum multiflorum suggests its potential role in developing natural therapies for diabetes with low toxicity (Yang, Zhao, Liu, Song, & Liu, 2014).
Osteoblastic Activity
Emodin-8-O-β-d-glucoside promotes the proliferation and differentiation of osteoblastic MC3T3-E1 cells. It enhances alkaline phosphatase (ALP) expression and inhibits PGE2 production, indicating its role in bone healing and treatment of bone-related diseases (Xiang, Xu, Su, Hu, & Yan, 2011).
Anti-MRSA Activity
Emodin-8-O-glucoside has shown significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. This is attributed to its ability to disrupt the integrity of bacterial cell walls, highlighting its potential as an antimicrobial agent (Cao, Peng, Li, Liu, Li, Qin, Jiang, Cen, Pan, Yan, Xiao, & Zhou, 2015).
Safety And Hazards
properties
IUPAC Name |
1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWIRQIYASIOBE-JNHRPPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Emodin-8-glucoside | |
CAS RN |
23313-21-5, 52731-38-1 | |
Record name | Emodin 8-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23313-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emodin-8-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucofrangulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052731381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMODIN-8-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY0Q8Q1T3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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